Spectroscopic Characterization of 6-Fluoro-7-methyl-1,3-benzoxazole: A Technical Guide for Drug Discovery Professionals
Spectroscopic Characterization of 6-Fluoro-7-methyl-1,3-benzoxazole: A Technical Guide for Drug Discovery Professionals
Introduction
Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of fluorine and methyl groups to the benzoxazole scaffold can significantly modulate its physicochemical and biological properties, making 6-Fluoro-7-methyl-1,3-benzoxazole a compound of interest in drug discovery programs.[3]
This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of 6-Fluoro-7-methyl-1,3-benzoxazole. As a Senior Application Scientist, the emphasis here is not merely on the data itself, but on the rationale behind the experimental choices and the interpretation of the spectral data, ensuring a self-validating system for researchers.
Molecular Structure and Spectroscopic Workflow
The structural characterization of a novel or synthesized molecule like 6-Fluoro-7-methyl-1,3-benzoxazole follows a logical spectroscopic workflow. This process is designed to provide a complete picture of the molecule's architecture, from its elemental composition to the precise arrangement of its atoms.
Caption: A typical workflow for the spectroscopic characterization of a synthesized organic molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules like 6-Fluoro-7-methyl-1,3-benzoxazole.[1][4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 6-Fluoro-7-methyl-1,3-benzoxazole for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] Chloroform-d (CDCl₃) is a common initial choice for its ability to dissolve a wide range of organic compounds.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[5]
-
For ¹H NMR, a standard pulse sequence is typically sufficient.
-
For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom.
-
Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.1 | s | - | The proton on the oxazole ring is typically deshielded.[1] |
| H-4 | ~7.4 | d | ~8.0 (³JH-H) | Ortho-coupled to H-5. |
| H-5 | ~7.1 | t | ~8.0 (³JH-H), ~2.0 (⁴JH-F) | Ortho-coupled to H-4 and shows a smaller coupling to the fluorine at position 6. |
| -CH₃ | ~2.5 | s | - | Methyl group attached to an aromatic ring.[1] |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The carbon chemical shifts are diagnostic of the benzoxazole core and the substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~152 | Carbon in the oxazole ring, deshielded by nitrogen and oxygen. |
| C-3a | ~141 | Bridgehead carbon adjacent to oxygen. |
| C-4 | ~120 | Aromatic carbon. |
| C-5 | ~125 | Aromatic carbon. |
| C-6 | ~158 (d, ¹JC-F ≈ 245 Hz) | Aromatic carbon directly attached to fluorine, showing a large one-bond coupling constant. |
| C-7 | ~115 | Aromatic carbon carrying the methyl group. |
| C-7a | ~150 | Bridgehead carbon adjacent to nitrogen. |
| -CH₃ | ~15 | Methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the compound, which are critical for confirming its identity.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules.[4]
-
Acquire the mass spectrum in positive ion mode.
-
Determine the exact mass of the molecular ion peak ([M+H]⁺).
-
Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₈H₆FNO |
| Molecular Weight | 151.14 g/mol |
| Exact Mass | 151.0433 |
| Observed Ion (ESI+) | [M+H]⁺ at m/z 152.0511 |
digraph "MS Fragmentation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];"M_plus" [label="[C₈H₆FNO]⁺\nm/z = 151", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Loss_CO" [label="[C₇H₆FN]⁺\nm/z = 123"]; "Loss_HCN" [label="[C₇H₅FO]⁺\nm/z = 124"];
"M_plus" -> "Loss_CO" [label="- CO"]; "M_plus" -> "Loss_HCN" [label="- HCN"]; }
Caption: Plausible fragmentation pathways for 6-Fluoro-7-methyl-1,3-benzoxazole in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[4]
-
A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~3100-3000 | C-H stretch (aromatic) | Characteristic of C-H bonds on the benzene ring.[4] |
| ~2950-2850 | C-H stretch (methyl) | Characteristic of the methyl group. |
| ~1620-1580 | C=N stretch (oxazole ring) | Typical for the imine functionality within the heterocyclic ring.[4] |
| ~1500-1450 | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring.[4] |
| ~1250-1200 | C-O stretch (aryl ether) | Asymmetric stretch of the C-O-C bond in the oxazole ring.[6] |
| ~1100-1000 | C-F stretch | Characteristic absorption for an aryl fluoride. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to its conjugated system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). A typical concentration is around 10⁻⁵ M.[7]
-
Use a quartz cuvette for the measurement.
-
-
Data Acquisition:
-
Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm.[8]
-
A spectrum of the pure solvent should be used as a baseline.
-
Predicted UV-Vis Absorption Data
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Ethanol | ~280-320 | π → π* |
The benzoxazole system exhibits characteristic UV absorption due to π → π* transitions within the conjugated aromatic and heterocyclic rings.[9] The exact position of the absorption maximum (λmax) will be influenced by the substituents and the solvent.[7]
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 6-Fluoro-7-methyl-1,3-benzoxazole. By systematically applying NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently determine the identity and purity of this compound, which is a critical step in the drug discovery and development process. The provided predicted data, based on the analysis of related structures and fundamental spectroscopic principles, serves as a valuable reference for scientists working with this and similar benzoxazole derivatives.
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